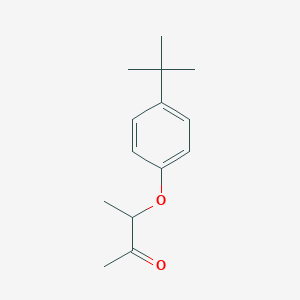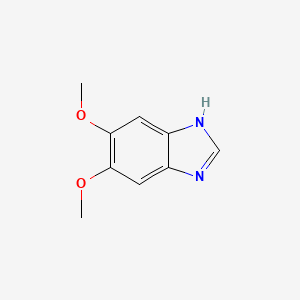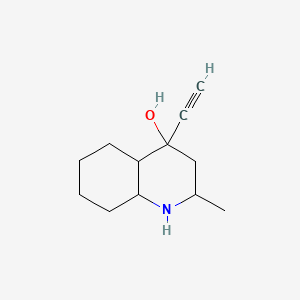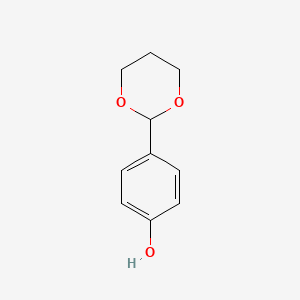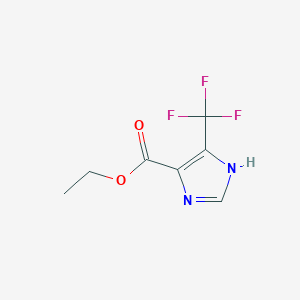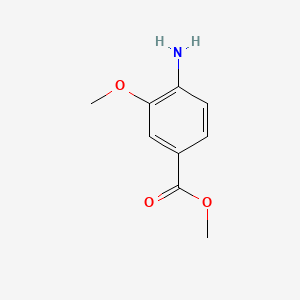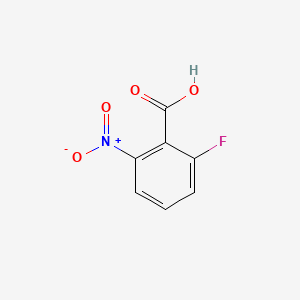![molecular formula C12H8N2O2 B1297759 4-Metil-1H-pirrolo[3,4-c]quinolin-1,3(2H)-diona CAS No. 27295-64-3](/img/structure/B1297759.png)
4-Metil-1H-pirrolo[3,4-c]quinolin-1,3(2H)-diona
Descripción general
Descripción
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known as 4-Methyl-1H-pyrroloquinoline-1,3-dione (MPQD), is a heterocyclic compound found naturally in some plants. It is a promising new compound with potential applications in the fields of medicine and biotechnology. This article will discuss the synthesis method of MPQD, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Agentes Antileishmaniáticos
Se ha sintetizado una serie de derivados de este compuesto y se ha evaluado su eficacia contra la leishmaniasis visceral (LV) . Estos derivados han mostrado una actividad antileishmanial in vitro potencial, y un compuesto en particular ha demostrado una inhibición significativa de la carga parasitaria en ratones infectados. Esto sugiere que el compuesto tiene potencial como agente terapéutico para el tratamiento de la LV.
Actividad Anticancerígena
Se sabe que la parte quinolina está asociada con propiedades anticancerígenas. La investigación indica que los derivados de la 4-Metil-1H-pirrolo[3,4-c]quinolin-1,3(2H)-diona podrían desarrollarse como potentes agentes anticancerígenos . Las relaciones estructura-actividad de estos compuestos son un área de investigación activa, con el objetivo de optimizar su eficacia y sus perfiles de seguridad.
Inhibición de Caspasa-3
Algunos derivados de este compuesto se han identificado como potentes inhibidores de moléculas pequeñas no peptídicas de la caspasa-3 . La caspasa-3 juega un papel crucial en la apoptosis, y su inhibición es una estrategia prometedora para el tratamiento de enfermedades donde la apoptosis está desregulada, como ciertos tipos de cáncer.
Propiedades Antimicrobianas
Los derivados del compuesto se han explorado por sus actividades antimicrobianas. La presencia del anillo quinolina contribuye a la eficacia antimicrobiana, lo que hace que estos derivados sean candidatos potenciales para desarrollar nuevos fármacos antimicrobianos .
Actividades Antifúngicas y Antivirales
Además de las propiedades antimicrobianas, algunos derivados también exhiben actividades antifúngicas y antivirales. Esta actividad de amplio espectro los hace valiosos para futuras investigaciones en el desarrollo de tratamientos para infecciones fúngicas y virales .
Efectos Antiinflamatorios y Antioxidantes
Los derivados del compuesto han mostrado efectos antiinflamatorios y antioxidantes potenciales. Estas propiedades son beneficiosas para tratar enfermedades inflamatorias crónicas y prevenir el daño relacionado con el estrés oxidativo .
Potencial Anticoagulante
La investigación ha indicado que ciertos derivados podrían poseer actividad anticoagulante. Esto podría conducir al desarrollo de nuevos medicamentos para prevenir la formación de coágulos sanguíneos .
Regulación de la Glucosa en Sangre
Existe evidencia de que algunos derivados de este compuesto pueden ayudar a reducir los niveles de glucosa en sangre, lo que podría ser útil en la prevención y el tratamiento de afecciones como la diabetes y otros trastornos metabólicos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is Caspase-3 , a crucial enzyme involved in apoptosis . This compound represents a new chemotype of nonpeptide small molecule inhibitors of caspase-3 .
Mode of Action
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione interacts with its target, Caspase-3, by inhibiting its activity . This inhibition prevents the enzyme from carrying out its role in the apoptosis pathway, thereby altering the normal cell death process .
Biochemical Pathways
The compound affects the apoptosis pathway by inhibiting Caspase-3 . This inhibition disrupts the normal cell death process, leading to potential therapeutic effects in diseases where apoptosis plays a significant role .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of Caspase-3 by 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione leads to a disruption in the normal cell death process . This can result in the survival of cells that would otherwise undergo apoptosis .
Action Environment
The action, efficacy, and stability of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can be influenced by various environmental factors. For instance, the pH of the gastric and intestinal fluids can impact the stability and absorption of the compound
Análisis Bioquímico
Biochemical Properties
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit caspase-3, an enzyme involved in the execution phase of cell apoptosis . By inhibiting caspase-3, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can prevent programmed cell death, which is beneficial in conditions where excessive apoptosis is detrimental, such as in neurodegenerative diseases.
Cellular Effects
The effects of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the fibroblast growth factor receptor (FGFR) signaling pathway . Additionally, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can induce apoptosis in cancer cells, thereby reducing tumor growth and progression.
Molecular Mechanism
At the molecular level, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to bind to the active site of caspase-3, thereby inhibiting its activity . This binding interaction prevents the cleavage of caspase-3 substrates, ultimately inhibiting the apoptotic process. Additionally, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can modulate the expression of genes involved in cell proliferation and survival, further influencing cellular outcomes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in laboratory settings have been extensively studied. This compound exhibits stability under various experimental conditions, maintaining its activity over extended periods. It is subject to degradation under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can have sustained effects on cellular function, including prolonged inhibition of apoptosis and modulation of gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione vary with different dosages. At low doses, this compound has been shown to exert beneficial effects, such as reducing tumor growth and preventing neurodegeneration . At high doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . By modulating the activity of these enzymes, 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione can affect the pharmacokinetics and pharmacodynamics of co-administered drugs.
Transport and Distribution
The transport and distribution of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein . Additionally, it can bind to plasma proteins, influencing its distribution and accumulation in various tissues. The localization of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione within cells can affect its activity and function, with higher concentrations observed in the liver and kidneys.
Subcellular Localization
The subcellular localization of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and apoptosis . The presence of 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione in the nucleus can also affect gene expression and cell cycle regulation.
Propiedades
IUPAC Name |
4-methylpyrrolo[3,4-c]quinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c1-6-9-10(12(16)14-11(9)15)7-4-2-3-5-8(7)13-6/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOYVWRCQYHNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346337 | |
| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
27295-64-3 | |
| Record name | 4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



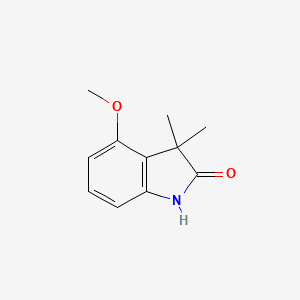
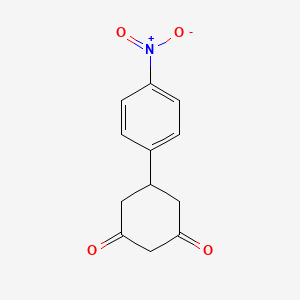
![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)
